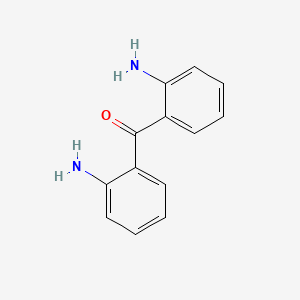

2,2'-Diaminobenzophenone

Übersicht

Beschreibung

2,2’-Diaminobenzophenone is a chemical compound with the molecular formula C13H12N2O and a molecular weight of 212.25 . It is also known by other names such as 2-aminobenzophenone, 2-benzoylaniline, o-benzoylaniline, o-aminobenzophenone, 2-aminophenyl phenyl methanone, methanone, 2-aminophenyl phenyl, benzophenone, 2-amino, 2-amino-phenyl-phenyl-methanone, 2-aminophenyl phenyl ketone, methanone, aminophenyl phenyl .

Synthesis Analysis

The synthesis of 2,2’-Diaminobenzophenone involves several steps. One method involves the treatment of the corresponding 2,2’-diaminobenzophenones with 100% phosphoric acid . Another method involves the use of hydrogen and palladium on activated charcoal in dichloromethane under certain conditions .Molecular Structure Analysis

The molecular structure of 2,2’-Diaminobenzophenone consists of a benzophenone core with two amino groups attached at the 2 and 2’ positions .Chemical Reactions Analysis

2,2’-Diaminobenzophenone can undergo various chemical reactions. For instance, it can be used in the synthesis of 9-acridone and 3,6-dichloro-9-acridone . It can also be used in the synthesis of 16–18 membered cobalt (II) macrocyclic complexes .Physical And Chemical Properties Analysis

2,2’-Diaminobenzophenone is a solid at room temperature. It is practically insoluble in water but soluble in chloroform and methanol . Its melting point ranges from 105.0°C to 108.0°C .Wissenschaftliche Forschungsanwendungen

Crystallographic and Spectroscopic Study

2,2'-Diaminobenzophenone, a derivative of diaminobenzophenone, has been studied for its crystallographic and spectroscopic properties. For instance, 4,4′-Diaminobenzophenone was found to crystallize in the trigonal space group, and its structure was determined using direct methods. This research helps in understanding the phosphorescence emission and optically detected magnetic resonance spectra of diaminobenzophenone and related benzophenones (Velden & Noordik, 1980).

Synthesis and Spectral Studies of Macrocyclic Ligands

Diaminobenzophenone derivatives have been utilized in the synthesis of macrocyclic ligands. A novel Schiff base tetraimine macrocyclic ligand was synthesized using 3,4-diaminobenzophenone and benzil. These complexes have been characterized for their bonding and geometry, revealing their octahedral structure (Shakir, Khatoon, Parveen, & Azim, 2007).

Environmental Applications: VOC Adsorption and Desorption

Diaminobenzophenone-functionalized magnetic nanoparticles have been synthesized for the enhanced adsorption and desorption of volatile organic compounds (VOCs) like benzene and toluene. These nanoparticles showed excellent adsorption capacity and high reproducibility, indicating their potential as effective and reusable adsorbents for VOC pollutants (Sahin, Kutluay, Horoz, & Ece, 2020).

Synthesis of Organic Materials

The compound 3,4-diaminobenzophenone semihydrate (34ABPH) has been synthesized and studied for its crystal structure. The analysis of its molecular structure through techniques like FT-IR and thermogravimetric analysis (TGA) helps in understanding the formation of C13H12N2O molecules chains and their interactions (Ben Rhaiem, Boughzala, & Driss, 2013).

Analysis of Oligonucleotides

Diaminobenzophenone has been used as a matrix in the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). It enables the production of intact oligonucleotide ions with lower laser powers, offering better detection limits and reducing fragmentation (Fu, Xu, Pan, Ye, Zou, & Guo, 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

bis(2-aminophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEZYWGNEACOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209400 | |

| Record name | Methanone, bis(2-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Diaminobenzophenone | |

CAS RN |

606-10-0 | |

| Record name | Methanone, bis(2-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, bis(2-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

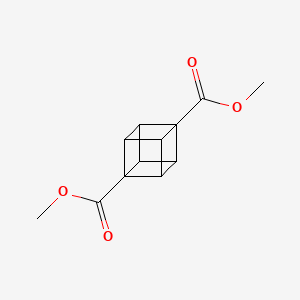

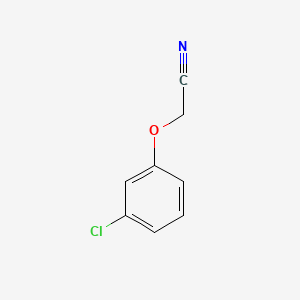

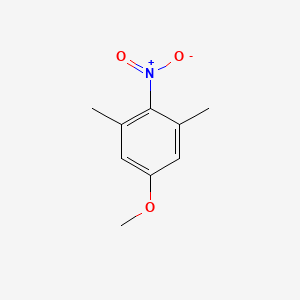

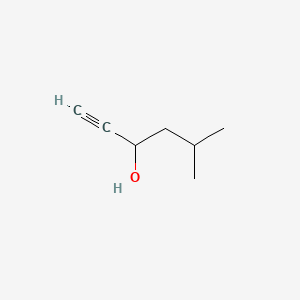

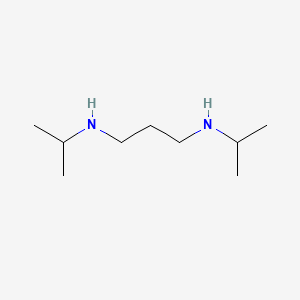

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.